Sergolexole maleate
CAS No.: 108674-87-9
Cat. No.: VC20741500
Molecular Formula: C30H40N2O7
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108674-87-9 |
---|---|
Molecular Formula | C30H40N2O7 |
Molecular Weight | 540.6 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
Standard InChI | InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1 |
Standard InChI Key | AWRYUNKJBYLYFR-VRUJKGOYSA-N |
Isomeric SMILES | CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O |
SMILES | CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Chemical Structure and Properties
Molecular Identity
Sergolexole maleate consists of the parent compound sergolexole in combination with maleic acid, forming a salt. The complete molecular structure encompasses both components, with precise stereochemical configuration that contributes to its biological activity.
Parameter | Value |
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CAS Number | 108674-87-9 |
IUPAC Name | (Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
Molecular Formula | C26H36N2O3.C4H4O4 (or C30H40N2O7) |
Molecular Weight | 540.6478 g/mol |
PubChem CID | 6435752 |
The molecular formula can be understood as a combination of the sergolexole component (C26H36N2O3) and the maleate counterion (C4H4O4), resulting in the complete formula C30H40N2O7 .
Physical and Chemical Properties
Sergolexole maleate exhibits specific physical and chemical properties that influence its handling, stability, and pharmaceutical development potential.
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 556.6°C at 760 mmHg |
Flash Point | 290.4°C |
Stereochemistry | Absolute |
Defined Stereocenters | 5/5 |
E/Z Centers | 1 |
Optical Activity | Unspecified |
These physical properties indicate a thermally stable compound with a high boiling point, which may influence its processing and formulation approaches in pharmaceutical applications .
Structural Characteristics
The detailed structural information includes specific notation systems that precisely define the three-dimensional arrangement of atoms in the molecule:
Structure Identifier | Value |
---|---|
SMILES | OC(=O)\C=C/C(O)=O.CO[C@H]1CCC@@HOC(=O)[C@@H]2C[C@H]3C@@HN(C)C2 |
InChIKey | AWRYUNKJBYLYFR-RTFBGVDVSA-N |
Standard InChI | InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19-,20-,22-,24-;/m1./s1 |
The compound features the ergoline core structure, which consists of an indole nucleus fused to a cyclohexane ring, with specific substitution patterns that determine its receptor binding properties . The molecular structure contains five defined stereocenters and one E/Z center, all of which are essential for its biological activity .
Pharmacological Profile
Mechanism of Action
Sergolexole maleate functions primarily as a serotonin 2 (5-HT2) receptor antagonist, specifically blocking the actions of serotonin at this receptor subtype . The compound's selective binding to 5-HT2 receptors prevents serotonin from activating these receptors, thereby modulating serotonergic neurotransmission.
The ergoline backbone of the molecule provides the basic structural framework for interaction with serotonin receptors, while the specific substituents and stereochemical configuration confer selectivity for the 5-HT2 subtype over other serotonin receptor subtypes .
Receptor Binding Profile
Sergolexole maleate demonstrates a highly selective binding profile, with exceptional affinity for 5-HT2 receptors but minimal interaction with other receptor types.
Receptor | Binding Affinity/Activity |
---|---|
5-HT2 | High affinity (Kd ≈ 1 nM) |
5-HT1 | No appreciable binding |
Dopamine D1 | No appreciable binding |
Dopamine D2 | No appreciable binding |
Histamine H1 | No significant interaction |
Cholinergic receptors | No significant interaction |
Beta-adrenergic receptors | No significant interaction |
Alpha-1 adrenergic receptors | No significant interaction |
Alpha-2 adrenergic receptors | Modest affinity (Kd ≈ 100 nM) |
This binding profile demonstrates the exceptional selectivity of sergolexole maleate for 5-HT2 receptors, with approximately 100-fold selectivity over its next most potent target (alpha-2 adrenergic receptors) . This high degree of selectivity makes it a valuable tool for studying 5-HT2 receptor function with minimal confounding effects.
Comparative Analysis with Similar Compounds
Sergolexole maleate shares structural similarities with amesergide (LY 237733), another ergoline ester compound with serotonergic activity . Both compounds are derived from the ergoline scaffold, which is also found in natural ergot alkaloids and various other pharmaceutical compounds targeting serotonin receptors.
The specific structural modifications in sergolexole maleate, particularly the methoxycyclohexyl ester moiety and the precise stereochemical configuration, contribute to its unique pharmacological profile with enhanced selectivity for 5-HT2 receptors compared to other ergoline derivatives .
Preclinical Studies
In Vitro Studies
Preclinical pharmacological evaluation of sergolexole maleate has demonstrated its potent antagonism of 5-HT2 receptors through multiple experimental approaches:
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Binding studies with 5-HT2 receptors in brain cortical membranes showed high-affinity binding with a dissociation constant (Kd) of approximately 1 nM .
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Functional antagonism was demonstrated by the compound's ability to block 5-HT-induced contractions in the rat jugular vein, confirming its functional antagonist properties at 5-HT2 receptors .
These in vitro findings establish sergolexole maleate as a potent antagonist at 5-HT2 receptors, with binding affinity in the nanomolar range, indicating high potency .
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